N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide
Overview
Description
N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a morpholine ring, a tetrazole ring, and a sulfanylacetamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the morpholine derivative, followed by the introduction of the chloro group. The tetrazole ring is then synthesized and attached to the morpholine derivative. Finally, the sulfanylacetamide group is introduced to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, optimization of reaction conditions such as temperature and pressure, and the use of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other morpholine derivatives, tetrazole-containing compounds, and sulfanylacetamide derivatives. Examples include:
- N-(3-chloro-4-morpholin-4-ylphenyl)-4-methylsulfanylbenzenesulfonamide
- N-(3-chloro-4-morpholin-4-ylphenyl)-1,1’-biphenyl-4-carboxamide
Uniqueness
N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide is unique due to its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-(3-chloro-4-morpholin-4-ylphenyl)-2-[1-(3,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2S/c1-14-3-5-17(11-15(14)2)28-21(24-25-26-28)31-13-20(29)23-16-4-6-19(18(22)12-16)27-7-9-30-10-8-27/h3-6,11-12H,7-10,13H2,1-2H3,(H,23,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZECJNALNZMYMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC(=C(C=C3)N4CCOCC4)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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